4-(Naphthalen-2-yl)pyrimidin-2-amine

Wnt/β-catenin signaling Bone formation Structure-Activity Relationship (SAR)

4-(Naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6) is a critical heterocyclic scaffold for Wnt/β-catenin agonists (e.g., WAY-262611) and kinase inhibitors. The 4-(naphthalen-2-yl) substitution is structurally essential for target engagement and cannot be generically replaced. Ideal for SAR studies and green chemistry process development. Standard R&D quantities (mg to g) available with high purity.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
CAS No. 874779-67-6
Cat. No. B1327149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-yl)pyrimidin-2-amine
CAS874779-67-6
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)N
InChIInChI=1S/C14H11N3/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17)
InChIKeyRZDBPKYQNYGDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6) – Chemical Identity and Core Characteristics


4-(Naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6) is a 2-aminopyrimidine heterocycle with a naphthalen-2-yl substituent at the pyrimidine 4-position [1]. This compound serves as a versatile small-molecule scaffold and a key intermediate in the synthesis of biologically active derivatives, particularly Wnt/β-catenin agonists [2] and kinase inhibitors [3]. Its molecular formula is C₁₄H₁₁N₃ (MW 221.26 g/mol) [1].

Why Generic 2-Aminopyrimidine Scaffolds Cannot Replace 4-(Naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6) in Research


Generic substitution of the 4-(naphthalen-2-yl)pyrimidin-2-amine core is not viable due to the profound impact of the naphthalen-2-yl group on both biological activity and synthetic accessibility. The specific substitution pattern at the pyrimidine 4-position dictates the compound's ability to engage biological targets; for instance, the naphthalen-2-yl moiety is essential for the activity of the Wnt/β-catenin agonist WAY-262611, and its removal or substitution abolishes potency [1]. Furthermore, the synthetic routes to 4-naphthylpyrimidin-2-amine derivatives are optimized for this specific substitution pattern, enabling high-yield, solvent-free synthesis that is not readily transferable to other aryl analogs [2]. The quantitative evidence below delineates these critical, non-interchangeable attributes.

Quantitative Differentiation: 4-(Naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6) vs. Analogous Scaffolds


Potency Comparison: 4-(Naphthalen-2-yl)pyrimidin-2-amine Parent vs. WAY-262611 Derivative in Wnt/β-Catenin Activation

The parent compound 4-(naphthalen-2-yl)pyrimidin-2-amine is inactive as a Wnt/β-catenin agonist, whereas its piperidin-4-yl-methanamine derivative (WAY-262611) is a potent agonist. This demonstrates that the 4-(naphthalen-2-yl)pyrimidin-2-amine core is a critical scaffold, but functionalization is required for biological activity [1].

Wnt/β-catenin signaling Bone formation Structure-Activity Relationship (SAR)

Synthetic Efficiency: Solvent-Free Synthesis of 4-(Naphthalen-2-yl)pyrimidin-2-amine Derivatives vs. Traditional Methods

A solvent-free protocol for the synthesis of 4-naphthylpyrimidin-2-amine derivatives provides high yields and short reaction times, representing a significant improvement over conventional solution-phase syntheses [1].

Synthetic Methodology Green Chemistry Process Optimization

mGluR4 PAM Activity: 4-(Naphthalen-2-yl)pyrimidin-2-amine Parent vs. Optimized PAMs

The parent compound exhibits weak positive allosteric modulation (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with an EC50 > 30,000 nM. This activity, while low, defines a baseline for SAR optimization and confirms the scaffold's ability to engage the target [1].

mGluR4 Positive Allosteric Modulator (PAM) CNS Disorders

Primary Research and Development Applications of 4-(Naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6)


Medicinal Chemistry: Starting Material for Wnt/β-Catenin Agonist Synthesis

4-(Naphthalen-2-yl)pyrimidin-2-amine is the essential starting scaffold for synthesizing potent Wnt/β-catenin agonists such as WAY-262611. The parent compound itself is inactive (EC50 > 30,000 nM), but derivatization at the 2-amino position yields compounds with nanomolar potency (EC50 = 0.63 μM for WAY-262611) and demonstrated in vivo efficacy in bone formation models [1].

Synthetic Methodology Development and Process Chemistry

This compound serves as a benchmark substrate for developing and optimizing green chemistry protocols. A reported solvent-free synthesis of 4-naphthylpyrimidin-2-amine derivatives achieves high yields and short reaction times, making it an ideal model system for investigating sustainable synthetic routes and scale-up processes [2].

Pharmacological Tool: Baseline mGluR4 PAM Scaffold for SAR Studies

With a defined, albeit weak, EC50 > 30,000 nM for mGluR4 positive allosteric modulation, the parent compound provides a validated starting point for structure-activity relationship (SAR) campaigns aimed at developing potent and selective mGluR4 PAMs for neurological disorders [3].

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